An In-depth Technical Guide to 1,1,1-¹³C-Tripalmitin: A Versatile Tool in Metabolic Research
An In-depth Technical Guide to 1,1,1-¹³C-Tripalmitin: A Versatile Tool in Metabolic Research
This technical guide provides a comprehensive overview of 1,1,1-¹³C-Tripalmitin, a stable isotope-labeled triglyceride that has become an indispensable tool for researchers, scientists, and drug development professionals. We will delve into its chemical structure, properties, and its critical applications in unraveling the complexities of lipid metabolism. This guide is designed to offer not just technical data, but also field-proven insights into its practical use in experimental settings.
Introduction: The Significance of Isotopic Labeling in Lipid Research
Lipids are fundamental to numerous biological processes, serving as energy stores, structural components of membranes, and signaling molecules.[1] Dysregulation of lipid metabolism is a hallmark of many prevalent diseases, including obesity, type 2 diabetes, and cardiovascular disease. To understand the intricate dynamics of lipid pathways, researchers rely on stable isotope tracers to follow the metabolic fate of these molecules in vivo and in vitro.[2][3] 1,1,1-¹³C-Tripalmitin, a non-radioactive, isotopically labeled form of tripalmitin, offers a safe and powerful method to trace the journey of palmitic acid, a common saturated fatty acid, through various metabolic routes.[4][5]
The strategic placement of three carbon-13 (¹³C) atoms at the carboxyl group of each of the three palmitate chains allows for precise tracking and quantification by mass spectrometry.[6] This enables detailed investigations into fatty acid uptake, storage in the form of triglycerides, and subsequent oxidation for energy production.[5]
Chemical Structure and Physicochemical Properties
1,1,1-¹³C-Tripalmitin is a triglyceride composed of a glycerol backbone esterified with three ¹³C-labeled palmitic acid molecules. The isotopic label is specifically located at the C1 position (the carboxyl carbon) of each fatty acid chain.
The chemical name for this compound is Hexadecanoic-1-¹³C acid, 1,2,3-propanetriyl ester.[7]
Chemical Structure Diagram
Caption: Chemical structure of 1,1,1-¹³C-Tripalmitin.
Physicochemical Data Summary
| Property | Value | Reference |
| Chemical Formula | ¹³C₃C₄₈H₉₈O₆ | [8] |
| Molecular Weight | 810.30 g/mol | [7][8] |
| Labeled CAS Number | 168294-57-3 | [7][8] |
| Unlabeled CAS Number | 555-44-2 | [8][9] |
| Appearance | White solid/powder | [7][10] |
| Purity | >98% | [7] |
| Melting Point | 64-66 °C | [11] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [12] |
| Storage | Store in freezer (-20°C), protect from light | [7][8] |
Core Applications in Metabolic Research
The primary utility of 1,1,1-¹³C-Tripalmitin lies in its application as a tracer to quantitatively assess various aspects of lipid metabolism. Its behavior mimics that of endogenous tripalmitin, allowing for accurate physiological measurements.
Tracing Fatty Acid Flux and Oxidation
When introduced into a biological system, 1,1,1-¹³C-Tripalmitin is hydrolyzed by lipases into glycerol and three molecules of 1-¹³C-palmitate. This labeled palmitate then enters the free fatty acid (FFA) pool.[4] By monitoring the appearance and disappearance of ¹³C-labeled metabolites in plasma, tissues, and expired air (as ¹³CO₂), researchers can quantify:
-
Lipolysis: The rate at which triglycerides are broken down.
-
Fatty Acid Uptake: The rate at which tissues take up palmitate from circulation.
-
Fatty Acid Oxidation: The rate at which palmitate is metabolized for energy production.[3][5]
The measurement of ¹³CO₂ in breath is a powerful, non-invasive method to assess whole-body fatty acid oxidation.[3]
Lipidomics and as a Mass Spectrometry Internal Standard
In the field of lipidomics, which involves the comprehensive analysis of all lipids in a biological system, accurate quantification is paramount.[13] 1,1,1-¹³C-Tripalmitin serves as an excellent internal standard for mass spectrometry-based lipid analysis.[8][13] By adding a known amount of the labeled compound to a sample, variations during sample preparation and analysis can be normalized, leading to more accurate and reproducible quantification of endogenous triglycerides.[13] Its chemical properties are nearly identical to the unlabeled counterpart, ensuring it behaves similarly during extraction and ionization.
Experimental Workflow: In Vivo Fatty Acid Metabolism Study
The following protocol outlines a general workflow for an in vivo study in a murine model to trace the metabolic fate of orally administered 1,1,1-¹³C-Tripalmitin.
Experimental Workflow Diagram
Caption: General workflow for an in vivo fatty acid metabolism study.
Step-by-Step Methodology
-
Animal Preparation: Subjects (e.g., C57BL/6 mice) are fasted overnight to ensure a basal metabolic state. A baseline blood sample is collected via tail vein or submandibular bleeding. A baseline breath sample is also collected using a metabolic chamber.[14]
-
Tracer Administration: 1,1,1-¹³C-Tripalmitin is dissolved in a carrier oil, such as corn oil, to facilitate oral administration. A precise dose is administered to each subject via oral gavage. The amount of tracer should be sufficient for detection but not so large as to perturb the natural lipid pool.[2][14]
-
Sample Collection:
-
Blood: Serial blood samples are collected at predetermined time points (e.g., 30, 60, 120, 240, and 360 minutes) post-administration. Plasma is separated by centrifugation and stored at -80°C.[1][14]
-
Breath: Breath samples are collected at corresponding time points to measure the enrichment of ¹³CO₂.[14]
-
Tissues: At the end of the experiment, subjects are euthanized, and tissues of interest (e.g., liver, adipose tissue, skeletal muscle) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C.[14]
-
-
Sample Processing and Analysis:
-
Lipid Extraction: Lipids are extracted from plasma and tissue homogenates using established methods like the Folch or Bligh-Dyer procedures.[14]
-
Mass Spectrometry: The lipid extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify ¹³C-labeled palmitate within various lipid classes (e.g., triglycerides, phospholipids, cholesteryl esters).[1][14] The concentration of labeled lipids is determined by comparing their peak areas to that of a heavy-labeled internal standard.[1]
-
Breath Analysis: Breath samples are analyzed by isotope ratio mass spectrometry (IRMS) to determine the ¹³C enrichment in expired CO₂.[15]
-
-
Data Interpretation: The data obtained from mass spectrometry allows for the calculation of the rate of appearance of ¹³C-palmitate in different lipid pools, providing insights into lipid trafficking and storage. The ¹³CO₂ enrichment data is used to calculate the rate of whole-body fatty acid oxidation.[3][14]
Conclusion and Future Perspectives
1,1,1-¹³C-Tripalmitin is a cornerstone tool in modern metabolic research, providing a safe and effective means to dissect the complex pathways of fatty acid metabolism. Its application has been instrumental in advancing our understanding of metabolic diseases and in the preclinical evaluation of novel therapeutics. As analytical technologies continue to improve in sensitivity and resolution, the use of stable isotope tracers like 1,1,1-¹³C-Tripalmitin will undoubtedly lead to even more profound discoveries in the field of lipid biology.
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